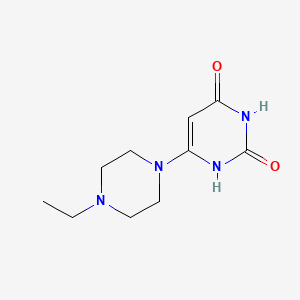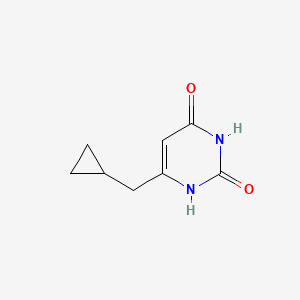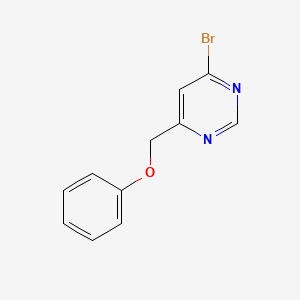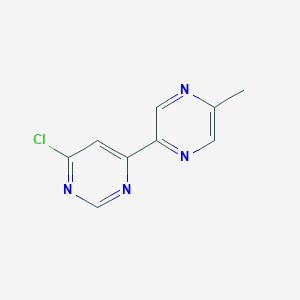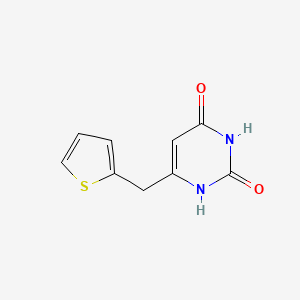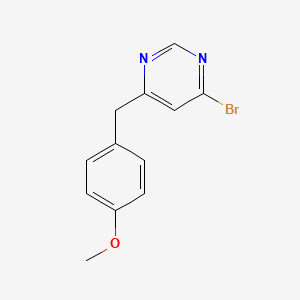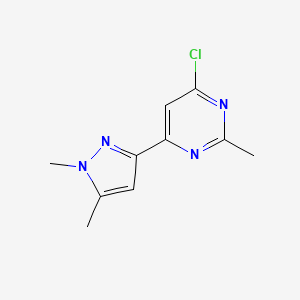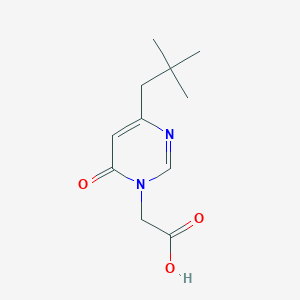![molecular formula C12H17ClN4 B1492173 2-(6-Cloro-2-metilpirimidin-4-il)-5-metiloctahidropirrolo[3,4-c]pirrol CAS No. 2098011-05-1](/img/structure/B1492173.png)
2-(6-Cloro-2-metilpirimidin-4-il)-5-metiloctahidropirrolo[3,4-c]pirrol
Descripción general
Descripción
2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C12H17ClN4 and its molecular weight is 252.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicina: Inhibición de quinasas
En el campo médico, los derivados relacionados de la pirimidinamina se han utilizado como inhibidores de quinasas. Estos compuestos juegan un papel crucial en el desarrollo de tratamientos para diversas enfermedades, incluido el cáncer, al inhibir la actividad de enzimas específicas involucradas en las vías de señalización celular .
Ciencia de los materiales: Síntesis de compuestos complejos
La porción cloro-metilpirimidinilo presente en este compuesto sirve como un bloque de construcción versátil en la ciencia de los materiales. Se utiliza para sintetizar materiales farmacéuticos y biológicamente activos más complejos, lo que podría conducir a avances en el desarrollo de fármacos y otras aplicaciones de materiales .
Ciencia ambiental: Inhibición de la nitrificación
En la ciencia ambiental, los derivados de este compuesto se han estudiado por su papel como inhibidores de la nitrificación. Esta aplicación es crucial para reducir el impacto ambiental de los compuestos de nitrógeno excesivos en los sistemas de suelo y agua .
Bioquímica: Estudios de interacción de proteínas
Los derivados del compuesto son valiosos en bioquímica para estudiar las interacciones de proteínas. Su capacidad para unirse con diversas proteínas puede ayudar a comprender las vías bioquímicas y los mecanismos de las enfermedades a nivel molecular .
Aplicaciones antimicrobianas y antioxidantes
Los compuestos estructuralmente similares han demostrado propiedades antimicrobianas y antioxidantes significativas. Estas aplicaciones son esenciales en el desarrollo de nuevos antibióticos y antioxidantes, que son críticos en la lucha contra las infecciones y las condiciones relacionadas con el estrés oxidativo .
Investigación antibiótica y anticancerígena
El núcleo de pirimidina de este compuesto también se encuentra en moléculas que se han identificado como posibles agentes antibióticos y anticancerígenos. La investigación en esta área podría conducir al descubrimiento de nuevos tratamientos para infecciones bacterianas resistentes y diversas formas de cáncer .
Síntesis química: Bloques de construcción para compuestos farmacéuticos
Por último, la estructura del compuesto se utiliza en la síntesis química como un bloque de construcción para compuestos farmacéuticos más complejos. Sus derivados han sido instrumentales en la creación de fármacos como Dasatinib, que se utilizan en terapias contra el cáncer dirigidas .
Mecanismo De Acción
Target of Action
Similar compounds have been identified as potent src/abl kinase inhibitors . These kinases play crucial roles in cellular signaling, and their inhibition can have significant effects on cell proliferation and survival.
Mode of Action
If it acts similarly to related compounds, it may bind to the active site of src/abl kinases, preventing them from phosphorylating their substrates and thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
Inhibition of these kinases can therefore have widespread effects on cellular function .
Result of Action
Inhibition of src/abl kinases can lead to decreased cell proliferation and increased cell death, particularly in cancer cells that rely on these kinases for survival .
Análisis Bioquímico
Biochemical Properties
2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with kinase enzymes, which are crucial in phosphorylation processes. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity. This compound’s interaction with proteins can lead to alterations in protein conformation and function, impacting various cellular processes .
Cellular Effects
The effects of 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes. These changes can subsequently affect cellular metabolism, including glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, it can inhibit kinase activity by occupying the ATP-binding site, preventing phosphorylation events. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of kinase activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that are subsequently excreted. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy homeostasis .
Transport and Distribution
The transport and distribution of 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. For example, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to target sites. The compound’s localization can influence its activity and effectiveness in modulating cellular processes .
Subcellular Localization
The subcellular localization of 2-(6-Chloro-2-methylpyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with DNA and transcription factors to influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect mitochondrial function and energy production .
Propiedades
IUPAC Name |
5-(6-chloro-2-methylpyrimidin-4-yl)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4/c1-8-14-11(13)3-12(15-8)17-6-9-4-16(2)5-10(9)7-17/h3,9-10H,4-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUASFCSCWRWGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CC3CN(CC3C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



